molecular formula C3H3ClO2 B104417 2-Chloromalonaldehyde CAS No. 36437-19-1

2-Chloromalonaldehyde

Cat. No. B104417
CAS RN: 36437-19-1
M. Wt: 106.51 g/mol
InChI Key: KTRZQCIGJUWSGE-UHFFFAOYSA-N
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Description

2-Chloromalonaldehyde (2-ClMA) is a chlorinated derivative of malonaldehyde, a compound that has been extensively studied due to its role as a model system in hydrogen transfer studies. The chlorination of malonaldehyde to form 2-ClMA introduces interesting changes to the molecule's properties and behavior, particularly in the context of resonance-assisted hydrogen bonding (RAHB) and internal hydrogen bond (IHB) dynamics .

Synthesis Analysis

The synthesis of 2-chloroaldehyde derivatives, including 2-ClMA, can be achieved through various methods. One approach involves the use of [chloromethyl (dimethyl)sulfonium trifluoromethanesulfonate] and DBU in THF, which yields good results for the production of 2-chloroaldehyde derivatives . Another method for synthesizing heterocyclic beta-chlorovinyl aldehydes, which could be related to the synthesis of 2-ClMA, uses Vilsmeier reagent (DMF/POCl3) to obtain 3-chloro-1H-indole-2-carboxaldehydes from substituted 2-[(carboxymethyl)amino]benzoic acids .

Molecular Structure Analysis

The molecular structure of 2-ClMA has been characterized using IR and Raman spectroscopies, supported by theoretical calculations. The molecule exhibits a chelated enol isomer, and the presence of chlorine is found to weaken the IHB compared to its parent molecule, malonaldehyde. Chlorination also stabilizes two open enol conformers, which are present in the gas phase at room temperature .

Chemical Reactions Analysis

2-ClMA undergoes selective photoisomerization when isolated in cryogenic matrices such as argon, neon, and para-hydrogen. UV irradiation induces isomerization to three open enolic forms, including two previously observed along with the closed enolic form. The process is selective among the enol forms, and the formation of these conformers has been studied experimentally and theoretically .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ClMA are influenced by its strong IHB. Matrix isolation spectroscopy in para-hydrogen has revealed temperature-dependent structures in the infrared absorption spectra, which are explained by transitions from split vibrational levels induced by hydrogen tunneling. The ground state splitting is measured, and the presence of ortho-H2 impurities is found to quench the H tunneling, providing insight into the dynamics of intramolecular hydrogen tunneling .

Scientific Research Applications

Pharmaceutical Reagent and Detection Method

  • 2-ClMA is used as a reagent in the pharmaceutical industry for the formation of thiazole heterocycles. A hydrophilic interaction chromatography (HILIC) strategy has been developed for trace analysis of 2-ClMA in pharmaceutical materials, with a focus on mutagenic impurity control strategies (Denton, Berwick, & Loughlin, 2016).

Vibrational Investigation and Photoisomerisation Studies

  • The chelated enol isomer of 2-ClMA was characterized using IR and Raman spectroscopies, providing insights into resonance-assisted hydrogen bonding and internal hydrogen bond (IHB) dynamics. This research contributes to understanding the vibrational properties of molecules like 2-ClMA and the effects of chlorination (Gutiérrez-Quintanilla et al., 2018).
  • Studies on the photoisomerization of 2-ClMA reveal details about its isomerization and contribute to the understanding of the formation and behavior of various enolic forms of the molecule (Gutiérrez-Quintanilla et al., 2019).

Intramolecular Hydrogen Tunneling

  • Research on 2-ClMA trapped in solid para-hydrogen investigates intramolecular hydrogen tunneling, providing insights into the dynamical picture of such tunneling in molecules under low perturbing environments (Gutiérrez-Quintanilla et al., 2020).

Enzyme Catalysis in Asymmetric C–C Bond Formation

  • In a study related to enzyme catalysis, 2-ClMA is mentioned in the context of synthesizing benzoin derivatives, illustrating its potential role in the field of biochemical synthesis and reaction engineering (Kühl et al., 2007).

Substitution Reactions in Organic Synthesis

  • The compound 2-ClMA plays a role in various substitution reactions in the synthesis of organic compounds, as illustrated in the preparation of 2-substituted indoles and other related molecules. These studies contribute to the field of organic synthesis and the development of new synthetic methods (Comber & Moody, 1992).

Catalysis and Photocatalysis

  • 2-ClMA is indirectly related to studies exploring the catalytic properties of various compounds and materials. These include photocatalytic degradation studies and synthesis methods involving catalysis (Rao et al., 2003).

Safety And Hazards

2-Chloromalonaldehyde can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

The study of 2-Chloromalonaldehyde provides a powerful insight into the dynamical picture of intramolecular hydrogen tunneling in a molecule embedded in a very weakly perturbing environment . This research could lead to a better understanding of hydrogen transfer studies and the development of novel heterocyclic acetyl coenzyme-A carboxylase inhibitors .

properties

IUPAC Name

2-chloropropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRZQCIGJUWSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957772
Record name Chloropropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromalonaldehyde

CAS RN

36437-19-1
Record name Chloromalonaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloropropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROMALONALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
A Gutiérrez-Quintanilla, M Chevalier… - The Journal of …, 2019 - pubs.aip.org
Isomerization of 2-chloromalonaldehyde (2-ClMA) is explored giving access to new experimental data on this derivative of malonaldehyde, not yet studied much. Experiments were …
Number of citations: 5 pubs.aip.org
A Gutiérrez-Quintanilla, M Chevalier… - Physical Chemistry …, 2018 - pubs.rsc.org
The chelated enol isomer of 2-chloromalonaldehyde (2-ClMA) is experimentally characterized for the first time by IR and Raman spectroscopies. The spectra are obtained by trapping …
Number of citations: 11 pubs.rsc.org
A Gutiérrez-Quintanilla, M Chevalier… - Physical Chemistry …, 2020 - pubs.rsc.org
The internal dynamics of a 2-chloromalonaldehyde (2-ClMA) molecule, possessing a strong internal hydrogen bond (IHB), was examined by means of matrix isolation spectroscopy in a …
Number of citations: 5 pubs.rsc.org
JR Denton, L Berwick, TP Loughlin - Analytical Methods, 2016 - pubs.rsc.org
2-Chloromalonaldehyde (2-ClMA) is utilized in the pharmaceutical sector as a reagent to form thiazole heterocycles which can be further functionalized. This present work describes a …
Number of citations: 3 pubs.rsc.org
K Cao, SB Tran, BD Maxwell… - Journal of Labelled …, 2012 - Wiley Online Library
… It was previously reported that 2-chloromalonaldehyde reacted … reaction of urea with 2-chloromalonaldehyde in pyridine. A … Condensation of urea with 2-chloromalonaldehyde under …
A Gutiérrez-Quintanilla, M Chevalier, J Ceponkus… - Faraday …, 2018 - pubs.rsc.org
… A few modes of 2-chloromalonaldehyde appear as doublets and were assigned to tunnelling levels. The spectroscopic results related to large amplitude motions are detailed and …
Number of citations: 8 pubs.rsc.org
SC Shilcrat, MK Mokhallalati… - The Journal of …, 1997 - ACS Publications
… 5b However, treatment of 2-chloromalonaldehyde with thiobenzamide gave a good yield of … halogenated enol ethers formed from 2-chloromalonaldehyde and 2-iodomalonaldehyde. …
Number of citations: 93 pubs.acs.org
MY Yushin, AG Tyrkov, LV Saroyants… - Pharmaceutical …, 2020 - Springer
… compounds (VIII-XI, XIII, XIV), the yields of which were 91 – 96%, was based on condensation of 2,4,6-pyrimidinetrione (I) with heterocyclic aldehydes (II-VI) or 2-chloromalonaldehyde (…
Number of citations: 1 link.springer.com
AG Quintanilla - 2016 - theses.hal.science
… β -diketone family (double deuterated acetylacetone, 3chloroacetylacetone, hexafluoroacetylacetone and trifluoroacetylacetone) and one from the β dialdehyde (2-chloromalonaldehyde…
Number of citations: 6 theses.hal.science
MY Yushin, AG Tyrkov, AV Lutsenko… - Pharmaceutical …, 2023 - Springer
… 85 – 96%, were prepared using condensation of pyrimidine-2,4,6-trione (I) with equimolar amounts of aromatic (II-V) and heterocyclic aldehydes (VI-IX) and 2-chloromalonaldehyde (X). …
Number of citations: 0 link.springer.com

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